Eph Receptor Kinase Family Engagement: Class-Level Patent Disclosure Without Individual Compound IC50 Data
Patent families encompassing pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives—which structurally include CAS 900874-94-4 within their generic Markush claims—explicitly demonstrate inhibition of Eph receptor tyrosine kinases, including EphA4 and EphA7, as a therapeutic mechanism for neurological injury and spinal cord regeneration [1]. These patents state that compounds in the class exhibit 'surprisingly pharmaceutically advantageous properties' allowing for inhibition of 'specific types or classes or groups of kinases, including Eph receptor kinases' [1]. However, individual IC50 values for CAS 900874-94-4 against EphA4, EphA7, or any other Eph family member are not publicly disclosed. By contrast, a structurally distinct pyrazolo[1,5-a]pyrimidin-7-amine analog—6-(3-methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 861249-59-4, also known as Eph inhibitor 2)—has been explicitly designated as an Eph family tyrosine kinase inhibitor with disclosed chemical identity [2]. This creates a comparator framework: CAS 900874-94-4 shares the core scaffold and patent provenance of Eph-inhibitory compounds but lacks the quantitative validation that would permit direct procurement for Eph-targeted studies without additional in-house profiling.
| Evidence Dimension | Eph receptor kinase inhibition |
|---|---|
| Target Compound Data | No publicly available IC50 data against EphA4, EphA7, or other Eph family members. Covered by Markush claims in patent WO2007103432. |
| Comparator Or Baseline | CAS 861249-59-4 (Eph inhibitor 2): designated Eph family inhibitor. CAS 900874-94-4 analogs with alternative 7-position substituents show varying Eph activity profiles. |
| Quantified Difference | Not quantifiable due to absence of disclosed IC50 values for the target compound. |
| Conditions | Eph receptor kinase inhibition assays; patent disclosures (WO2007103432, US20090069315); class-level SAR from pyrazolo[1,5-a]pyrimidin-7-amine patent families. |
Why This Matters
For procurement decisions in Eph-targeted neurological research, the absence of disclosed IC50 data for CAS 900874-94-4 means that its potency and selectivity relative to validated Eph inhibitors such as CAS 861249-59-4 cannot be assessed without de novo experimental determination, increasing the risk of selecting an inadequately characterized tool compound.
- [1] Sivasankaran, R., & Zimmermann, K. (2007). Use of pyrazolo[1,5A]pyrimidin-7-yl amine derivatives in the treatment of neurological disorders. PCT Publication WO2007103432 A2. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary: Eph inhibitor 2 (CAS 861249-59-4). View Source
